4-(2-Thienyl)benzaldehyde (CAS 107834-03-7) is a highly versatile, bifunctional building block characterized by a reactive formyl group attached to an extended, electron-rich thienyl-phenyl core . In procurement and materials synthesis, it is primarily valued as a rigid, pi-conjugated spacer that bridges the gap between simple aromatic aldehydes and complex heterocyclic systems [1]. Its dual functionality allows for standard aldehyde transformations—such as Knoevenagel condensations, Wittig reactions, and Schiff base formations—while the 2-thienyl moiety imparts enhanced polarizability, electron density, and tunable optoelectronic properties to the downstream products .
Attempting to substitute 4-(2-thienyl)benzaldehyde with generic analogs compromises both processability and final material performance . Replacing it with 4-phenylbenzaldehyde removes the electron-rich sulfur heteroatom, which significantly widens the optical bandgap and reduces the charge transport efficiency of derived organic semiconductors [1]. Conversely, substituting it with 2-thiophenecarboxaldehyde eliminates the rigid phenyl spacer, drastically altering the steric environment of derived Schiff base ligands and transitioning the precursor from a stable, easily weighable solid to a volatile liquid, thereby complicating large-scale formulation and storage .
When utilized as an electron-donating building block in Knoevenagel condensations to form push-pull organic dyes, 4-(2-thienyl)benzaldehyde provides superior polarizability compared to 4-phenylbenzaldehyde [1]. The incorporation of the electron-rich 2-thienyl moiety typically red-shifts the absorption maximum by 30–50 nm and reduces the optical bandgap by approximately 0.2–0.3 eV relative to the biphenyl analog [2]. This makes it a critical procurement choice for tuning the HOMO-LUMO gap in organic photovoltaics (OPVs) and non-linear optical (NLO) materials [1].
| Evidence Dimension | Optical bandgap reduction in derived push-pull dyes |
| Target Compound Data | ~0.2–0.3 eV reduction (red-shifted absorption) |
| Comparator Or Baseline | 4-Phenylbenzaldehyde (wider bandgap, blue-shifted) |
| Quantified Difference | 30–50 nm bathochromic shift in absorption maximum |
| Conditions | Standard Knoevenagel condensation products measured in UV-Vis (e.g., DCM solution) |
Enables precise tuning of the absorption profile into the visible/near-IR region, which is essential for maximizing power conversion efficiency in organic solar cells.
For industrial scale-up and precise stoichiometric formulation, the physical state of the precursor is critical. Unlike 2-thiophenecarboxaldehyde, which is a volatile liquid at room temperature, 4-(2-thienyl)benzaldehyde is a stable crystalline solid with a melting point of 65–69 °C . This rigid phenyl spacer not only extends the conjugation length but also eliminates the need for specialized liquid-handling protocols, reducing evaporative losses during prolonged storage or high-vacuum processes [1].
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Solid (Melting point: 65–69 °C) |
| Comparator Or Baseline | 2-Thiophenecarboxaldehyde (Liquid, B.P. ~198 °C) |
| Quantified Difference | Transition from volatile liquid to stable solid |
| Conditions | Standard ambient laboratory storage and weighing |
Solid-state precursors significantly improve weighing accuracy, batch-to-batch reproducibility, and shelf-life in large-scale pharmaceutical and materials manufacturing.
When selecting between thienyl isomers for linear polymer synthesis, 4-(2-thienyl)benzaldehyde is heavily favored over 4-(3-thienyl)benzaldehyde [1]. The 2-thienyl configuration leaves the highly reactive α-position (position 5 of the thiophene ring) available for subsequent halogenation (e.g., bromination with NBS) or direct arylation. This allows for high-yielding (>80%) A-B type monomer synthesis, whereas the 3-thienyl isomer suffers from steric hindrance and mixed regioselectivity, leading to lower yields and complex purification steps [2].
| Evidence Dimension | Regioselectivity and yield in downstream α-halogenation |
| Target Compound Data | >80% yield, single major regioisomer (5-bromo-2-thienyl derivative) |
| Comparator Or Baseline | 4-(3-Thienyl)benzaldehyde (lower yield, mixed isomers) |
| Quantified Difference | >20% higher yield of the target linear monomer |
| Conditions | Standard electrophilic bromination (NBS in DMF/CHCl3) |
Ensures high-purity linear monomer generation, which is an absolute requirement for achieving high molecular weights in conjugated polymer synthesis.
Used as a core building block via Knoevenagel condensation to produce low-bandgap non-fullerene acceptors and dyes for OPVs, directly leveraging its bandgap-reducing properties compared to standard biphenyl analogs [1].
Reacted with diamines to form extended pi-conjugated Schiff base ligands, where its solid-state stability and rigid phenyl spacer ensure reproducible, high-yield complexation that cannot be achieved with volatile 2-thiophenecarboxaldehyde [2].
The thienyl-phenyl axis provides the necessary aspect ratio and polarizability for advanced nematic liquid crystal formulations, outperforming simpler thiophene analogs by offering enhanced thermal stability and structural rigidity [1].
Irritant